molecular formula C26H28N2O4 B15007015 N,N'-bis[2-(benzyloxy)ethyl]benzene-1,3-dicarboxamide

N,N'-bis[2-(benzyloxy)ethyl]benzene-1,3-dicarboxamide

Cat. No.: B15007015
M. Wt: 432.5 g/mol
InChI Key: BWGQEZXSILSZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N3-BIS[2-(BENZYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two benzyl ether groups attached to the ethyl chains, which are further connected to a benzene ring through amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS[2-(BENZYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of benzyl alcohol with ethylene oxide to form benzyl ethylene glycol ether. This intermediate is then reacted with isophthaloyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often involve refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS[2-(BENZYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzyl ethers.

Scientific Research Applications

N1,N3-BIS[2-(BENZYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1,N3-BIS[2-(BENZYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N3-BIS[2-(BENZYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE is unique due to its benzyl ether groups, which impart distinct chemical reactivity and potential for forming stable complexes with metal ions. This makes it particularly valuable in applications requiring specific ligand properties and stability.

Properties

Molecular Formula

C26H28N2O4

Molecular Weight

432.5 g/mol

IUPAC Name

1-N,3-N-bis(2-phenylmethoxyethyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C26H28N2O4/c29-25(27-14-16-31-19-21-8-3-1-4-9-21)23-12-7-13-24(18-23)26(30)28-15-17-32-20-22-10-5-2-6-11-22/h1-13,18H,14-17,19-20H2,(H,27,29)(H,28,30)

InChI Key

BWGQEZXSILSZDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCNC(=O)C2=CC(=CC=C2)C(=O)NCCOCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.